molecular formula C17H15F3N2O2 B14791680 3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one

3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one

Cat. No.: B14791680
M. Wt: 336.31 g/mol
InChI Key: PGBCKQVVCPMWNH-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a trifluoromethylphenyl group attached to the azetidinone ring. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:

  • Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.

  • Introduction of Substituents: : The methoxyphenyl and trifluoromethylphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution.

  • Amination: : The amino group can be introduced through amination reactions, which involve the introduction of an amine group into the molecule. This can be achieved through various methods, including reductive amination and nucleophilic amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the azetidinone ring to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminium hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Dimethyl sulfoxide, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction of the azetidinone ring can yield amine derivatives.

Scientific Research Applications

3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Biology: It can be used as a tool compound to study biological pathways and molecular targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell wall synthesis or protein synthesis. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(4-methoxyphenyl)-1-phenylazetidin-2-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.

    3-Amino-4-(4-methoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one: Contains a fluorine atom instead of a trifluoromethyl group, which may result in different pharmacokinetic properties.

    3-Amino-4-(4-methoxyphenyl)-1-(3-chlorophenyl)azetidin-2-one: Contains a chlorine atom, which may influence its chemical stability and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one imparts unique properties, such as increased lipophilicity and metabolic stability. This can enhance its potential as a pharmaceutical agent by improving its bioavailability and resistance to metabolic degradation.

Properties

Molecular Formula

C17H15F3N2O2

Molecular Weight

336.31 g/mol

IUPAC Name

3-amino-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C17H15F3N2O2/c1-24-13-7-5-10(6-8-13)15-14(21)16(23)22(15)12-4-2-3-11(9-12)17(18,19)20/h2-9,14-15H,21H2,1H3

InChI Key

PGBCKQVVCPMWNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)N

Origin of Product

United States

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